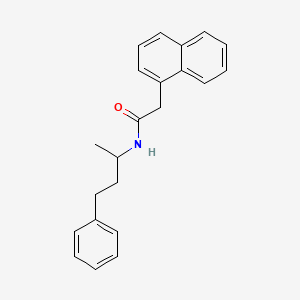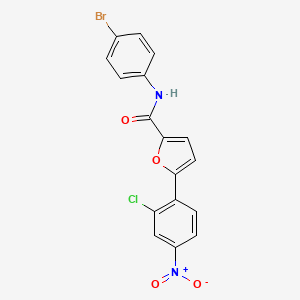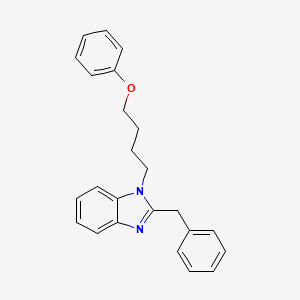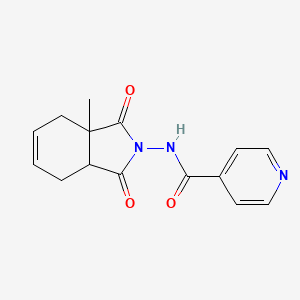![molecular formula C15H20ClNO4 B4080427 N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine](/img/structure/B4080427.png)
N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine
Descripción general
Descripción
N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine, also known as fenvalerate, is a synthetic pyrethroid insecticide that is widely used in agriculture to control pests. It was first developed in the 1970s and has since become one of the most commonly used insecticides in the world. The purpose of
Mecanismo De Acción
Fenvalerate works by disrupting the nervous system of insects. It binds to sodium channels in the nerve cells, causing them to remain open for longer periods of time than normal. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenvalerate has been shown to have a number of biochemical and physiological effects on insects and other organisms. It can affect the expression of genes involved in metabolism and detoxification, as well as the activity of enzymes involved in these processes. Fenvalerate has also been shown to affect the levels of neurotransmitters in the nervous system, as well as the activity of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine in lab experiments is that it is a widely used and well-studied insecticide, so there is a large body of literature on its effects. However, one limitation is that it is highly toxic and can pose a risk to researchers who handle it. Additionally, its effects on non-target organisms and the environment are of concern.
Direcciones Futuras
There are a number of future directions for research on N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine and other pyrethroid insecticides. One area of interest is the development of new insecticides that are less harmful to non-target organisms and the environment. Another area of interest is the study of the effects of pyrethroid insecticides on the microbiome of insects and other organisms. Additionally, there is a need for more research on the long-term effects of exposure to pyrethroid insecticides on human health.
Aplicaciones Científicas De Investigación
Fenvalerate is commonly used in scientific research to study the effects of pyrethroid insecticides on insects and other organisms. It has been used to study the effects of insecticides on the nervous system, as well as their effects on gene expression and metabolism. Fenvalerate has also been used in studies of the environmental fate and transport of pyrethroid insecticides.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-9(2)12(13(18)19)17-14(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9,12H,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQKNIPWGMUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4080349.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl propionate](/img/structure/B4080357.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4080376.png)
![1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4080379.png)

![isopropyl 5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4080386.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080393.png)

![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)


![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)